1-benzyl-N-[(2-fluorophenyl)methyl]piperidin-4-amine
Overview
Description
1-Benzyl-N-[(2-fluorophenyl)methyl]piperidin-4-amine is a chemical compound with a complex structure that includes a piperidine ring substituted with a benzyl group and a fluorophenylmethyl group
Preparation Methods
The synthesis of 1-benzyl-N-[(2-fluorophenyl)methyl]piperidin-4-amine typically involves several steps, including the formation of the piperidine ring and subsequent substitution reactions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Benzyl-N-[(2-fluorophenyl)methyl]piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce certain functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl or fluorophenylmethyl groups, using reagents such as sodium hydride or alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Benzyl-N-[(2-fluorophenyl)methyl]piperidin-4-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of biochemical pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-benzyl-N-[(2-fluorophenyl)methyl]piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-Benzyl-N-[(2-fluorophenyl)methyl]piperidin-4-amine can be compared to other similar compounds, such as:
1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine: A stimulant that acts as a dopamine reuptake inhibitor.
N-2-Chlorobenzyl-1-[2-(4-fluorophenyl)ethyl]-N-3-methylphenylpiperidin-4-amine: Another compound with a similar piperidine structure.
These comparisons highlight the unique aspects of this compound, such as its specific substituents and their effects on its chemical and biological properties.
Properties
IUPAC Name |
1-benzyl-N-[(2-fluorophenyl)methyl]piperidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2/c20-19-9-5-4-8-17(19)14-21-18-10-12-22(13-11-18)15-16-6-2-1-3-7-16/h1-9,18,21H,10-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYMKYCXKDNTQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NCC2=CC=CC=C2F)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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